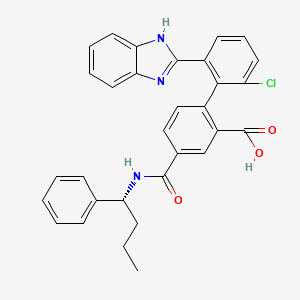

APJ receptor agonist 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C31H26ClN3O3 |

|---|---|

分子量 |

524.0 g/mol |

IUPAC名 |

2-[2-(1H-benzimidazol-2-yl)-6-chlorophenyl]-5-[[(1R)-1-phenylbutyl]carbamoyl]benzoic acid |

InChI |

InChI=1S/C31H26ClN3O3/c1-2-9-25(19-10-4-3-5-11-19)35-30(36)20-16-17-21(23(18-20)31(37)38)28-22(12-8-13-24(28)32)29-33-26-14-6-7-15-27(26)34-29/h3-8,10-18,25H,2,9H2,1H3,(H,33,34)(H,35,36)(H,37,38)/t25-/m1/s1 |

InChIキー |

KCWRZNXFHSFVKD-RUZDIDTESA-N |

異性体SMILES |

CCC[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |

正規SMILES |

CCCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Introduction: The Therapeutic Promise of the APJ Receptor

An In-depth Technical Guide on the Discovery and Synthesis of APJ Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The Apelin Receptor (APJ), also known as APLNR, is a Class A G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target, particularly for cardiovascular diseases like heart failure.[1][2] Its endogenous ligands are a family of peptides, including apelin and ELABELA/TODDLER, which are derived from precursor proteins.[2][3] The apelin/APJ system is a crucial regulator of cardiovascular homeostasis, modulating vascular tone, cardiac contractility, and fluid balance.[1][4]

While peptide agonists like apelin-13 (B560349) have shown beneficial effects in acute clinical settings, their therapeutic potential for chronic conditions is severely limited by a short half-life and lack of oral bioavailability.[1][5] This has driven extensive research into the discovery of non-peptide, small molecule agonists with favorable drug-like properties suitable for long-term oral administration.[5][6]

This guide provides a detailed overview of the discovery, synthesis, and characterization of a novel pyrazole-based small molecule agonist of the APJ receptor, serving as a representative case study in modern GPCR drug discovery.

Discovery of a Novel Agonist Scaffold

The journey to identify a novel small molecule agonist began with a focused screening of a compound library. The primary goal was to identify a "hit" compound with drug-like properties that could serve as a starting point for chemical optimization.

High-Throughput Screening (HTS) and Hit Identification

A high-throughput screening campaign was initiated to identify compounds that could activate the APJ receptor. The primary assay measured intracellular calcium mobilization in a cell line engineered to co-express the APJ receptor and a promiscuous Gαq protein, which links receptor activation to a measurable fluorescent signal.[7] Hits from this primary screen were then confirmed and characterized using a secondary radioligand binding assay to determine their affinity for the receptor.[3]

This screening and validation workflow led to the identification of a pyrazole-based hit compound, Compound 1 , which demonstrated a functional EC₅₀ of 21.5 µM and a binding affinity (Ki) of 5.2 µM.[2][3] This compound represented a promising, non-peptide starting point for a hit-to-lead medicinal chemistry program.

Synthesis and Structure-Activity Relationship (SAR)

With a validated hit compound in hand, a systematic medicinal chemistry effort was undertaken to explore the structure-activity relationships (SAR) and optimize the scaffold for improved potency and pharmacokinetic properties.

General Synthesis of the Pyrazole (B372694) Scaffold

The synthesis of the pyrazole agonist scaffold involves a multi-step process. A key reaction is the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone, often catalyzed by an agent like ZrCl₄, to form the core pyrazolo[3,4-b]pyridine structure.[8] The general synthetic scheme for producing key analogs is outlined below.

General Synthetic Protocol for Compound 22 (Representative Agonist) [3]

-

Step A (Ketone Formation): Diethyl oxalate (B1200264) is reacted with a substituted ketone in the presence of a base like sodium methoxide (B1231860) (MeONa) in methanol (B129727) (MeOH) and refluxed to yield a diketoester intermediate.

-

Step B (Pyrazole Formation): The intermediate from Step A is reacted with a substituted hydrazine (B178648) (e.g., 4-Fluorophenyl hydrazine hydrochloride) in acetic acid and HCl under reflux to form the core pyrazole ring structure.

-

Step C (Ester Hydrolysis): The resulting ester is hydrolyzed using a base such as lithium hydroxide (B78521) (LiOH) in a solvent mixture (e.g., MeOH/THF/H₂O) to yield the carboxylic acid.

-

Step D (Amide Coupling): The carboxylic acid is coupled with a desired amine fragment (e.g., Tert-butyl (S)-3-amino-5-cyclohexylpentanoate) using a peptide coupling reagent like HBTU in the presence of a base (e.g., Et₃N) in a solvent like acetonitrile (B52724) (CH₃CN).

-

Step E (Deprotection): A protecting group, such as a tert-butyl group, is removed using an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) to yield the final compound.

Structure-Activity Relationship (SAR) Optimization

Initial SAR studies on hit Compound 1 revealed that the terminal carboxylic acid group was critical for activity, as its replacement with primary or dimethyl amides resulted in a complete loss of potency.[3] Subsequent modifications focused on other regions of the molecule, leading to Compound 22 , which showed a 27-fold improvement in potency (EC₅₀ = 800 nM).[2][3]

Further optimization, including systematic modification of the piperidine (B6355638) and phenyl moieties, led to the identification of Compound 47 . This compound exhibited significantly improved potency and favorable pharmacokinetic properties, making it a suitable candidate for in vivo studies.[6]

Quantitative Data Summary

The data from the discovery and optimization campaigns are summarized below. Potency was primarily assessed via inhibition of cAMP (a measure of Gαi coupling) and calcium mobilization, while binding affinity was determined by radioligand displacement.

Table 1: In Vitro Binding Affinity for APJ Receptor

| Compound | Ki (µM)[2][3] |

|---|---|

| Apelin-13 | 0.0004 |

| Compound 1 | 5.2 |

| Compound 22 | 1.3 |

Table 2: In Vitro Functional Potency at APJ Receptor

| Compound | Calcium Mobilization EC₅₀ (µM)[2][3][6] | cAMP Inhibition EC₅₀ (µM)[6] |

|---|---|---|

| Apelin-13 | 0.0003 | 0.0002 |

| Compound 1 | 21.5 | N/A |

| Compound 22 | 0.80 | N/A |

| Compound 47 | 0.024 | 0.0065 |

Table 3: Pharmacokinetic Properties of Optimized Agonist (Compound 47)

| Species | Clearance (mL/min/kg)[6] | Oral Bioavailability (%)[6] |

|---|---|---|

| Rat | ~20 | >50% |

| Dog | ~10 | >50% |

Biological Characterization & Experimental Protocols

APJ Receptor Signaling Pathways

Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to the inhibitory G-protein, Gαi, which suppresses the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][7] The receptor can also signal through G-protein-independent pathways by recruiting β-arrestin, which leads to receptor internalization and activation of other signaling molecules like ERK.[4][9]

Detailed Experimental Protocols

The following protocols are generalized methodologies for the key assays used to characterize APJ receptor agonists.

Protocol 1: Radioligand Binding Assay (Competition)

-

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the APJ receptor.[10][11]

-

Materials:

-

Membrane preparations from cells expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).[12]

-

Radioligand: [¹²⁵I]-Apelin-13.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Test compounds (serial dilutions).

-

Non-specific binding control (high concentration of unlabeled apelin-13).

-

96-well plates, filter mats (GF/C, presoaked in PEI), scintillation fluid, and a microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, membrane preparation (e.g., 5-10 µg protein/well), a fixed concentration of [¹²⁵I]-Apelin-13 (typically at its Kd value), and the test compound dilution.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled apelin-13.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the PEI-presoaked GF/C filter mat, followed by several washes with ice-cold wash buffer.

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Protocol 2: Gαi-Mediated cAMP Inhibition Assay

-

Objective: To measure the functional potency (EC₅₀) of an agonist by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[13][14]

-

Materials:

-

Procedure:

-

Seed the APJ-expressing cells into 384-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds.

-

Aspirate the culture medium and pre-incubate the cells with the test compounds for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forsklin (typically EC₈₀) to induce cAMP production. This is done in the continued presence of the test compounds.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[13]

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the assay signal against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

-

Protocol 3: β-Arrestin Recruitment Assay

-

Objective: To measure G-protein-independent signaling by quantifying the recruitment of β-arrestin to the activated APJ receptor.[9][17]

-

Materials:

-

Cell line engineered to co-express the APJ receptor fused to a protein fragment (e.g., ProLink or LgBiT) and β-arrestin fused to the complementary fragment (e.g., Enzyme Acceptor or SmBiT).[9][18]

-

Assay buffer and substrate for the detection system (e.g., chemiluminescent or fluorescent).

-

Test compounds (serial dilutions).

-

-

Procedure:

-

Plate the engineered cells in 384-well white-walled plates and incubate overnight.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the test compounds to the cells and incubate for 60-90 minutes at 37°C.[17]

-

Add the detection substrate according to the manufacturer's instructions.

-

Incubate for a further 60 minutes at room temperature, protected from light.

-

Measure the luminescent or fluorescent signal using a plate reader.

-

Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.

-

Conclusion

The discovery and optimization of small molecule APJ receptor agonists, such as the pyrazole-based compounds detailed herein, represent a significant advancement in the pursuit of novel therapeutics for cardiovascular disease. Through a systematic approach combining high-throughput screening, medicinal chemistry-driven SAR, and a suite of robust in vitro assays, researchers have successfully identified potent, orally bioavailable agonists.[1][6] These molecules are not only invaluable tools for further probing the complex biology of the apelin/APJ system but also hold promise as next-generation therapies for chronic conditions like heart failure.

References

- 1. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 2. Discovery of a novel small molecule agonist scaffold for the APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor | RTI [rti.org]

- 7. dovepress.com [dovepress.com]

- 8. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. resources.revvity.com [resources.revvity.com]

- 13. benchchem.com [benchchem.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]

The Role of APJ Receptor Agonists in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligands, apelin and Elabela, have emerged as a critical signaling system in cardiovascular homeostasis.[1] Dysregulation of the apelin/APJ axis is implicated in the pathophysiology of numerous cardiovascular diseases, including heart failure, hypertension, and atherosclerosis.[2][3] Consequently, the development of therapeutic agents that modulate APJ receptor activity is an area of intense research. This technical guide provides an in-depth overview of the function of APJ receptor agonists in cardiovascular disease, focusing on their signaling mechanisms, preclinical and clinical evidence, and the experimental methodologies used for their characterization.

The Apelin/APJ Signaling System

The apelin/APJ system plays a pleiotropic role in the cardiovascular system, acting as a counter-regulatory axis to the renin-angiotensin system (RAS).[4][5] APJ is expressed on various cardiovascular cell types, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells.[1][4] Activation of the APJ receptor by its agonists initiates a cascade of intracellular signaling events that ultimately lead to beneficial cardiovascular effects.

Key Signaling Pathways

APJ receptor activation triggers both G protein-dependent and β-arrestin-mediated signaling pathways, leading to a diverse range of cellular responses.

G Protein-Dependent Signaling:

-

Gαi/o Pathway: The canonical signaling pathway involves the coupling of the APJ receptor to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway is thought to contribute to the anti-hypertrophic effects of APJ activation.[6]

-

Gαq/11 Pathway: In some cellular contexts, APJ can couple to Gαq/11, leading to the activation of phospholipase C (PLC). PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[6] This pathway is implicated in the positive inotropic effects of apelin on cardiomyocytes.[6]

-

PI3K/Akt Pathway: APJ activation stimulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[5] Akt, a serine/threonine kinase, subsequently phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[5] NO is a potent vasodilator and plays a crucial role in regulating vascular tone and blood pressure.[4][5]

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is also activated downstream of the APJ receptor.[5] This pathway is involved in cell proliferation, differentiation, and survival.

β-Arrestin-Mediated Signaling:

Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[1] β-arrestin binding leads to receptor desensitization and internalization.[7] However, β-arrestins can also act as signaling scaffolds, initiating G protein-independent signaling cascades, including the activation of ERK.[3] The role of β-arrestin-mediated signaling in the overall cardiovascular effects of APJ agonists is an area of active investigation, with some studies suggesting it may contribute to both beneficial and detrimental effects depending on the context.[8]

Therapeutic Potential of APJ Receptor Agonists in Cardiovascular Disease

The multifaceted actions of the apelin/APJ system make it an attractive therapeutic target for a range of cardiovascular disorders.

Heart Failure

In heart failure, the apelin/APJ system is often downregulated, contributing to the decline in cardiac function.[9] APJ receptor agonists have shown promise in preclinical models and early clinical studies by:

-

Improving Cardiac Contractility: APJ agonists exert a positive inotropic effect, enhancing the contractile force of the heart muscle.[4]

-

Reducing Cardiac Afterload: Through the promotion of vasodilation, APJ agonists reduce the resistance the heart has to pump against, thereby improving cardiac efficiency.[10]

-

Preventing Cardiac Remodeling: Chronic activation of the APJ pathway has been shown to reduce cardiac fibrosis and hypertrophy, key components of pathological cardiac remodeling in heart failure.[3]

Small molecule APJ agonists like BMS-986224 have been shown to increase cardiac output in animal models of heart failure.[11] Similarly, AM-8123 has been demonstrated to reduce myocardial collagen content and improve diastolic function in a rat model of myocardial infarction.[7][12]

Atherosclerosis

The role of the apelin/APJ system in atherosclerosis is complex, with both pro- and anti-atherogenic effects reported. However, several studies suggest a protective role for APJ activation:

-

Anti-inflammatory Effects: Apelin has been shown to inhibit the expression of adhesion molecules on endothelial cells, thereby reducing the recruitment of inflammatory cells to the vessel wall.

-

Antagonism of Angiotensin II: The apelin/APJ system directly counteracts the pro-atherogenic effects of angiotensin II, a key player in the development of atherosclerosis.[4] Co-infusion of apelin has been shown to abrogate angiotensin II-induced atherosclerosis in mice.[4]

Hypertension

By promoting endothelium-dependent vasodilation through the NO pathway, APJ receptor agonists have the potential to lower blood pressure.[5] Intravenous administration of apelin has been shown to cause a rapid and transient decrease in blood pressure in both animal models and humans.[13]

Quantitative Data on APJ Receptor Agonists

Several small molecule APJ receptor agonists have been developed and characterized. The following tables summarize the in vitro potency of some of these compounds.

Table 1: In Vitro Potency of Small Molecule APJ Receptor Agonists in cAMP Assays

| Compound | Assay Type | Cell Line | EC50 (log) | EC50 (nM) | Reference |

| AM-8123 | cAMP Inhibition | hAPJ-overexpressing cells | -9.44 ± 0.04 | 0.36 | [14][15] |

| AMG 986 | cAMP Inhibition | hAPJ-overexpressing cells | -9.64 ± 0.03 | 0.23 | [14][15] |

| pyr-apelin-13 | cAMP Inhibition | hAPJ-overexpressing cells | -9.93 ± 0.03 | 0.12 | [14][15] |

| BMS-986224 | cAMP Inhibition | Human APJ | - | 0.02 ± 0.02 | [10] |

| (Pyr1) apelin-13 | cAMP Inhibition | Human APJ | - | 0.05 ± 0.07 | [10] |

Table 2: In Vitro Potency of Small Molecule APJ Receptor Agonists in GTPγS Binding Assays

| Compound | Assay Type | Cell Line | EC50 (log) | EC50 (nM) | Reference |

| AM-8123 | GTPγS Binding | hAPJ-overexpressing cells | -8.95 ± 0.05 | 1.12 | [14][15] |

| AMG 986 | GTPγS Binding | hAPJ-overexpressing cells | -9.54 ± 0.03 | 0.29 | [14][15] |

| pyr-apelin-13 | GTPγS Binding | hAPJ-overexpressing cells | -8.10 ± 0.05 | 7.94 | [14][15] |

Table 3: In Vitro Potency of Small Molecule APJ Receptor Agonists in β-Arrestin Recruitment Assays

| Compound | Assay Type | Cell Line | EC50 (log) | EC50 (nM) | Reference |

| AM-8123 | β-Arrestin Recruitment | hAPJ-overexpressing cells | -9.45 ± 0.08 | 0.35 | [7][14] |

| AMG 986 | β-Arrestin Recruitment | hAPJ-overexpressing cells | -9.61 ± 0.13 | 0.25 | [7][14] |

| pyr-apelin-13 | β-Arrestin Recruitment | hAPJ-overexpressing cells | -8.96 ± 0.03 | 1.10 | [7][14] |

Table 4: In Vitro Potency of Small Molecule APJ Receptor Agonists in Receptor Internalization Assays

| Compound | Assay Type | Cell Line | EC50 (log) | EC50 (nM) | Reference |

| AM-8123 | Receptor Internalization | U2OS hAPJ | -9.4 ± 0.03 | 0.40 | [7] |

| AMG 986 | Receptor Internalization | U2OS hAPJ | -9.59 ± 0.03 | 0.26 | [7] |

| pyr-apelin-13 | Receptor Internalization | U2OS hAPJ | -7.80 ± 0.04 | 15.85 | [7] |

Table 5: Binding Affinity of BMS-986224

| Compound | Assay Type | Target | Kd (nM) | Reference |

| BMS-986224 | Radioligand Binding | APJ Receptor | 0.3 | [16] |

Experimental Protocols for Characterizing APJ Receptor Agonists

The characterization of novel APJ receptor agonists involves a battery of in vitro and in vivo assays to determine their potency, efficacy, selectivity, and therapeutic potential.

In Vitro Assays

1. cAMP Measurement Assay

-

Principle: This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following stimulation of adenylyl cyclase, typically by forskolin. Since APJ primarily couples to Gαi, agonist activation leads to a decrease in intracellular cAMP levels.

-

Methodology:

-

Cells stably expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells) are plated in a multi-well format.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of the test compound in the presence of forskolin.

-

After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

The concentration-response curve is plotted to determine the EC50 value of the agonist.

-

2. β-Arrestin Recruitment Assay

-

Principle: This assay quantifies the recruitment of β-arrestin to the activated APJ receptor. Various technologies can be used, such as enzyme complementation (e.g., DiscoveRx PathHunter) or bioluminescence resonance energy transfer (BRET).

-

Methodology (Enzyme Complementation Example):

-

A cell line is engineered to express the APJ receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Upon agonist stimulation, β-arrestin is recruited to the APJ receptor, bringing the two enzyme fragments into close proximity and forming an active enzyme.

-

A substrate is added, and the resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin recruitment.

-

A concentration-response curve is generated to determine the EC50 of the agonist.[7]

-

In Vivo Models

1. Myocardial Infarction (MI) Model

-

Principle: To assess the therapeutic potential of APJ agonists in the context of heart failure following a myocardial infarction.

-

Methodology:

-

Myocardial infarction is induced in rodents (e.g., rats or mice) by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Following a recovery period to allow for the development of heart failure, animals are treated with the APJ agonist or vehicle control over a specified duration (e.g., several weeks).

-

Cardiac function is assessed using techniques such as echocardiography or pressure-volume loop analysis to measure parameters like ejection fraction, stroke volume, and cardiac output.

-

At the end of the study, hearts are harvested for histological analysis to assess cardiac fibrosis and hypertrophy.[7]

-

2. Hemodynamic Assessment in Anesthetized Animals

-

Principle: To evaluate the acute cardiovascular effects of an APJ agonist on blood pressure, heart rate, and cardiac contractility.

-

Methodology:

-

Animals (e.g., rats) are anesthetized, and catheters are inserted into an artery (e.g., carotid) and a vein (e.g., jugular) for blood pressure monitoring and drug administration, respectively.

-

A pressure-volume catheter may be inserted into the left ventricle to obtain detailed hemodynamic measurements.

-

Following a baseline recording period, the APJ agonist is administered intravenously as a bolus or infusion.

-

Cardiovascular parameters are continuously monitored to assess the drug's effects.[11]

-

Conclusion

The apelin/APJ receptor system represents a promising therapeutic target for the treatment of cardiovascular diseases. APJ receptor agonists have demonstrated beneficial effects in a variety of preclinical models, primarily through their ability to enhance cardiac function, promote vasodilation, and counteract the detrimental effects of the renin-angiotensin system. The continued development of potent and selective small molecule agonists, coupled with a deeper understanding of the nuanced signaling pathways of the APJ receptor, holds great promise for the future of cardiovascular medicine. The experimental protocols and quantitative data presented in this guide provide a framework for the ongoing research and development of this exciting class of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jicrcr.com [jicrcr.com]

- 4. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]

- 5. cusabio.com [cusabio.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apelin and APJ orchestrate complex tissue-specific control of cardiomyocyte hypertrophy and contractility in the hypertrophy-heart failure transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of apelin, the ligand for the APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

APJ receptor agonist 1 role in metabolic disorders

An In-Depth Technical Guide to the Role of APJ Receptor Agonists in Metabolic Disorders

Executive Summary

The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and ELABELA, form a critical signaling system implicated in a wide array of physiological processes.[1][2] Notably, the apelin-APJ system has emerged as a key regulator of energy metabolism and a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[3][4][5] Activation of the APJ receptor exerts beneficial effects on glucose and lipid metabolism, enhances insulin (B600854) sensitivity, and has the potential to mimic the metabolic benefits of exercise.[6][7] However, the therapeutic utility of native apelin peptides is hampered by their short biological half-life.[8][9] This has spurred the development of novel, more stable synthetic APJ receptor agonists. This guide provides a comprehensive overview of the apelin-APJ system's role in metabolic regulation, its signaling pathways, quantitative effects of agonists, and key experimental protocols for research and development.

The Apelin-APJ System in Metabolic Homeostasis

The APJ receptor, also known as Angiotensin II Receptor-Like 1 (AGTRL1), is widely expressed in tissues crucial for metabolic regulation, including adipose tissue, skeletal muscle, pancreas, and the central nervous system.[3][10] Its activation by endogenous peptide ligands—primarily isoforms of apelin such as apelin-13, apelin-17, and apelin-36—initiates signaling cascades that modulate metabolic functions.[2][11]

2.1 Glucose Metabolism The apelin-APJ system is a significant player in maintaining glucose homeostasis. Its activation has been shown to:

-

Enhance Insulin Sensitivity: APJ agonists improve the response of peripheral tissues to insulin, a key factor in combating insulin resistance, which is a hallmark of type 2 diabetes.[6][8][10]

-

Stimulate Glucose Uptake: Activation of APJ promotes glucose uptake in skeletal muscle and adipose tissue, partly by facilitating the translocation of the glucose transporter GLUT4 to the cell membrane.[1][12][13]

-

Regulate Insulin Secretion: The system is also involved in modulating insulin secretion from pancreatic β-cells.[14]

2.2 Lipid Metabolism The system plays a role in the regulation of lipids by reducing fatty acid generation and release, which can help mitigate the lipid metabolism disorders associated with obesity.[2][12]

2.3 Role as an "Exerkine" Apelin is recognized as an "exerkine," a signaling molecule released in response to physical exercise.[7] This suggests that pharmacological activation of the APJ receptor could potentially replicate some of the broad metabolic benefits conferred by exercise, making it an attractive strategy for treating metabolic diseases.[7]

Signaling Pathways of the APJ Receptor

The APJ receptor signals through canonical G protein-dependent pathways and β-arrestin-mediated pathways, leading to a diverse range of cellular responses.[1]

-

G Protein-Dependent Signaling: The APJ receptor primarily couples to the inhibitory G protein, Gαi/o.[12] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15] Downstream of G protein activation, several key signaling cascades are initiated, including the Phosphoinositide 3-kinase (PI3K)/Akt, AMP-activated protein kinase (AMPK), and endothelial nitric oxide synthase (eNOS) pathways, which are central to the metabolic effects of apelin.[6][12][14][16]

-

β-Arrestin-Dependent Signaling: Upon agonist binding, the APJ receptor also recruits β-arrestins. This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, such as the ERK pathway, which influences long-term cellular responses like cell proliferation.[1][12]

Figure 1: APJ Receptor Signaling Pathways.

Quantitative Data on APJ Agonist Efficacy

Preclinical studies have provided quantitative evidence for the therapeutic potential of APJ agonists in metabolic disorders. The development of synthetic small molecule and peptide agonists, such as BMS-986224 and compounds from BioAge Labs, aims to overcome the pharmacokinetic limitations of native apelin.[1][7][9]

Table 1: Preclinical Effects of APJ Agonists on Glycemic Control

| Parameter | Model | Effect | Reference |

|---|---|---|---|

| HbA1c | Mouse model of diabetic obesity | Reduction to levels comparable to lean controls | [7][17] |

| Glucose Tolerance | Mouse model of diabetic obesity | 25% improvement | [7][17] |

| Myocardial Glucose Uptake | C57BL6/J mice | Increased uptake and GLUT4 translocation |[13] |

Table 2: In Vitro Potency of APJ Receptor Agonists

| Compound | Assay | Potency (EC₅₀) | Reference |

|---|---|---|---|

| ML233 (Small Molecule) | β-arrestin recruitment | 3.7 µM | [18] |

| (Pyr1) apelin-13 | cAMP Inhibition | ~1 nM (varies by study) | [9] |

| BMS-986224 | cAMP Inhibition | Sub-nanomolar |[9] |

Key Experimental Protocols

Standardized protocols are essential for evaluating the efficacy and mechanism of action of novel APJ receptor agonists.

5.1 Protocol 1: In Vitro cAMP Inhibition Assay This assay measures the ability of an APJ agonist to inhibit Gαi-mediated signaling.

-

Cell Culture: Culture HEK293 or CHO cells stably expressing the human APJ receptor.

-

Cell Plating: Seed 2,000-5,000 cells per well in a 384-well assay plate and incubate overnight.

-

Assay Preparation: Replace culture medium with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).

-

Compound Addition: Add the APJ agonist at various concentrations.

-

Stimulation: Add a final concentration of 10 µM forskolin (B1673556) to stimulate adenylyl cyclase and cAMP production.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit (PerkinElmer), following the manufacturer's instructions.[15] Data are analyzed to determine the EC₅₀ of the agonist.

5.2 Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice This protocol assesses the effect of an APJ agonist on glucose disposal in a disease model.

-

Animal Model: Use a relevant model, such as diet-induced obese (DIO) C57BL/6J mice.

-

Acclimatization & Dosing: Acclimatize animals and administer the APJ agonist or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined time before the glucose challenge.

-

Fasting: Fast the mice for 6 hours prior to the test, with free access to water.

-

Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

-

Glucose Challenge: Administer a 2 g/kg body weight bolus of D-glucose via oral gavage.

-

Blood Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Analysis: Measure blood glucose concentrations at each time point. Calculate the area under the curve (AUC) to quantify total glucose excursion and assess improvements in glucose tolerance.

5.3 Protocol 3: β-Arrestin Recruitment Assay This assay quantifies the interaction between the activated APJ receptor and β-arrestin.

-

Assay Principle: Utilize a system like the PathHunter® β-Arrestin assay (DiscoverX) or a BRET-based assay. These typically involve co-expressing the APJ receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementing fragment.

-

Cell Plating: Plate the engineered cells in a 384-well plate.

-

Agonist Stimulation: Add the test agonist and incubate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents for the reporter enzyme and measure the signal (e.g., chemiluminescence) on a plate reader. Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme fragments together, generating a signal.

-

Analysis: Plot the signal against the agonist concentration to generate a dose-response curve and calculate the EC₅₀.[18]

Figure 2: Drug Discovery Workflow for APJ Agonists.

Conclusion and Future Directions

The apelin-APJ system is a highly validated and promising target for the development of novel therapeutics for metabolic diseases.[5][10] APJ receptor agonists have demonstrated robust beneficial effects on glycemic control, insulin sensitivity, and body composition in preclinical models.[7][17] The primary challenge remains the development of agonists, particularly orally bioavailable small molecules, with optimized pharmacokinetic and pharmacodynamic profiles suitable for chronic administration.[1][19]

Future research will focus on:

-

Clinical Trials: Advancing the most promising synthetic agonists into human clinical trials to validate their efficacy and safety in patients with obesity and type 2 diabetes.

-

Combination Therapies: Exploring the synergistic potential of combining APJ agonists with existing metabolic therapies, such as GLP-1 receptor agonists, to achieve superior therapeutic outcomes.[7][20]

-

Biased Agonism: Investigating the concept of "biased agonism," where agonists selectively activate either G protein or β-arrestin pathways, to potentially isolate the therapeutic metabolic effects and minimize side effects.

References

- 1. jicrcr.com [jicrcr.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]

- 4. The apelin/APJ system as a therapeutic target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Apelinergic System in Cardiometabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Document [moomoo.com]

- 8. Potential Therapeutic Role for Apelin and Related Peptides in Diabetes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo, ex vivo, and in vitro studies on apelin's effect on myocardial glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. researchgate.net [researchgate.net]

- 17. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]

- 18. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. jicrcr.com [jicrcr.com]

- 20. mdpi.com [mdpi.com]

endogenous ligands of the APJ receptor like apelin-13

An In-Depth Technical Guide to the Endogenous Ligands of the APJ Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Apelin Receptor (APJ), also known as APLNR, is a Class A G-protein-coupled receptor (GPCR) that has garnered significant attention in cardiovascular, metabolic, and neurological research.[1][2][3][4] Initially identified in 1993 as an orphan receptor due to its homology with the angiotensin II type 1 receptor (AT1), its first endogenous ligand, apelin, was discovered in 1998.[4][5] More recently, a second distinct endogenous ligand, Elabela (ELA), also known as Toddler or Apela, was identified.[6][7][8] The apelin/ELA-APJ system is a critical regulator of numerous physiological processes, including cardiac contractility, blood pressure, fluid homeostasis, angiogenesis, and energy metabolism, making it a promising therapeutic target for conditions like heart failure, pulmonary arterial hypertension, and diabetes.[2][3][9]

This technical guide provides a comprehensive overview of the endogenous ligands of the APJ receptor, focusing on their generation, pharmacological properties, and the signaling pathways they initiate. It includes detailed experimental protocols for key assays and presents quantitative data in a structured format to aid in research and drug development efforts.

The Endogenous Ligands: Apelin and Elabela

The APJ receptor is activated by two distinct families of endogenous peptide ligands, Apelin and Elabela, which share little sequence homology but orchestrate a complex spatiotemporal regulation of the receptor's function.[6][7]

The Apelin Peptide Family

Apelin peptides are derived from a 77-amino acid precursor protein, preproapelin.[6][10][11] Post-translational processing by endopeptidases at paired basic amino acid residues gives rise to several bioactive C-terminal fragments.[5] The primary active isoforms include:

-

Apelin-55

-

Apelin-36

-

Apelin-17

A post-translationally modified form of apelin-13, [Pyr¹]-apelin-13 , is formed by the cyclization of the N-terminal glutamine residue into a pyroglutamate.[6][11] This modification confers increased resistance to degradation, and [Pyr¹]-apelin-13 is considered a key physiological ligand for APJ in the cardiovascular system.[1][6][11] While different isoforms show varying potencies, apelin-13 and its pyroglutamated form are generally the most potent activators of the APJ receptor.[2][5]

Elabela (ELA) / Toddler

Discovered as a crucial signaling peptide in zebrafish embryonic development, Elabela (also known as Toddler or Apela) was subsequently identified as a second endogenous ligand for the APJ receptor in mammals.[6][8][12] It is derived from a 54-amino acid precursor and, like apelin, is processed into shorter, active isoforms, including ELA-32, ELA-21, and ELA-11.[12][13] Despite having little to no sequence similarity with apelin, ELA binds to and activates the APJ receptor, playing important roles in cardiac development and function.[7][14]

Pharmacological Data of APJ Receptor Ligands

The various endogenous ligands exhibit distinct pharmacological profiles at the APJ receptor. Their binding affinities and functional potencies have been characterized in numerous studies, primarily using recombinant cell lines expressing the human APJ receptor.

Receptor Binding Affinities

Competitive binding assays are used to determine the affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand (e.g., [¹²⁵I]-apelin-13) from the receptor. The data is often presented as pKi (the negative logarithm of the inhibition constant, Ki) or IC50 (the concentration of ligand that inhibits 50% of specific binding).

| Ligand | Receptor Source | Radioligand | pKi / pIC50 (value) | Reference |

| Apelin-36 | Human APJ (HEK293 cells) | [¹²⁵I]-apelin-13 | pKi: 8.76 | [6] |

| Apelin-17 | Human APJ (HEK293 cells) | [¹²⁵I]-apelin-13 | pKi: 8.33 | [6] |

| Apelin-13 | Human APJ (HEK293 cells) | [¹²⁵I]-apelin-13 | pKi: 8.08 | [6] |

| Apelin-13 | Human APJ | [¹²⁵I][Nle,Tyr]-Pyr-apelin-13 | Ki: 0.7 nM | [15] |

| Elabela-32 | Human APJ (HEK293 cells) | [¹²⁵I]-apelin-13 | pKi: 8.87 | [6] |

| Elabela-21 | Human APJ (HEK293 cells) | [¹²⁵I]-apelin-13 | pKi: 8.36 | [6] |

Note: Higher pKi values indicate higher binding affinity.

Functional Potency

Functional assays measure the biological response following receptor activation. The potency of an agonist is typically quantified by its EC50 value (the concentration that produces 50% of the maximal response) or IC50 value for inhibitory responses.

| Ligand | Assay Type | Cell Line | pEC50 / pIC50 (value) | Reference |

| Apelin-13 | cAMP Inhibition | HEK293-APJ | log IC50: -7.817 | [6] |

| [Pyr¹]-Apelin-13 | cAMP Inhibition | HEK293-APJ | log IC50: -7.978 | [6] |

| Apelin-17 | cAMP Inhibition | HEK293-APJ | log IC50: -7.419 | [6] |

| Apelin-36 | cAMP Inhibition | HEK293-APJ | log IC50: -7.865 | [6] |

| Elabela-32 | cAMP Inhibition | HEK293-APJ | log IC50: -7.589 | [6] |

| Elabela-21 | cAMP Inhibition | HEK293-APJ | log IC50: -7.590 | [6] |

| Apelin-13 | ERK1/2 Activation | HEK293-APJ | Maximal activation at 100 nM | [16][17] |

| Apelin-13 | Positive Inotropic Effect | Isolated Rat Hearts | EC50: 33.1 pM | [18] |

Note: For cAMP inhibition, values are presented as log IC50. A more negative value indicates higher potency.

APJ Receptor Signaling Pathways

Upon ligand binding, the APJ receptor undergoes a conformational change, allowing it to interact with and activate intracellular signaling partners. The primary signaling mechanisms involve G-protein-dependent and β-arrestin-dependent pathways, which can be differentially engaged by various ligands, a phenomenon known as biased agonism.[6]

G-Protein-Dependent Signaling

The APJ receptor predominantly couples to the inhibitory G-protein subunit, Gαi.[1][5]

-

Gαi Pathway : Activation of Gαi leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6][11] This is a canonical pathway for APJ signaling.

-

MAPK/ERK Pathway : Through Gαi and other potential G-protein partners (like Gαq/11), APJ activation stimulates the Ras-Raf-MEK-ERK (MAPK) cascade.[1][16] This pathway is crucial for cell proliferation, migration, and survival.[3]

-

PI3K/Akt Pathway : The APJ receptor also signals through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is vital for promoting cell survival, angiogenesis, and metabolic functions like glucose uptake.[1][3][19] Activation of Akt can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), causing vasodilation.[19]

β-Arrestin-Dependent Signaling

Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, the APJ receptor recruits β-arrestins.[6][15] This interaction mediates receptor desensitization and internalization, but also initiates a separate wave of G-protein-independent signaling.[3][11] Some ligands, like Elabela-32, have shown a strong bias towards the β-arrestin pathway compared to G-protein signaling.[6] This biased signaling adds a layer of complexity to the physiological outcomes of APJ activation.

Key Experimental Protocols

The following sections provide generalized methodologies for assays commonly used to characterize APJ receptor ligands. Specific details may require optimization based on the exact reagents and equipment used.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the APJ receptor.

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing the human APJ receptor. Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled APJ ligand (e.g., [¹²⁵I]-[Pyr¹]-apelin-13), and varying concentrations of the unlabeled test compound (e.g., apelin-13).

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.[20]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold assay buffer to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. jicrcr.com [jicrcr.com]

- 3. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 7. Apelin and Elabela/Toddler; double ligands for APJ/Apelin receptor in heart development, physiology, and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apelinergic system structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]

- 12. Apela/Elabela/Toddler: New perspectives in molecular mechanism of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elabela/toddler: New peptide with a promising future in cancer diagnostic and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elabela/Toddler and apelin bind differently to the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. ahajournals.org [ahajournals.org]

- 19. cusabio.com [cusabio.com]

- 20. researchgate.net [researchgate.net]

structural similarity of APJ receptor to angiotensin II type 1 receptor

An In-Depth Technical Guide on the Structural and Functional Similarities of the APJ Receptor and the Angiotensin II Type 1 Receptor

Introduction

The APJ receptor (also known as APLNR) and the angiotensin II type 1 (AT1) receptor are both Class A G-protein coupled receptors (GPCRs) that play crucial roles in the regulation of cardiovascular homeostasis. Despite being activated by distinct endogenous peptide ligands—apelin for the APJ receptor and angiotensin II for the AT1 receptor—they share a remarkable degree of structural similarity. This has significant implications for drug development, particularly in the context of cardiovascular diseases where these two systems often exert opposing physiological effects.[1] This technical guide provides a detailed comparison of the structural and functional characteristics of the APJ and AT1 receptors, outlines key experimental protocols for their study, and presents their signaling pathways.

Structural and Genetic Similarity

The APJ receptor was first identified in 1993 through homology cloning based on its sequence similarity to the AT1 receptor.[2][3] While it does not bind angiotensin II, the APJ receptor shares significant sequence homology with the AT1 receptor, particularly within the transmembrane domains.[3][4] This structural conservation underlies their shared classification as Class A (rhodopsin-like) GPCRs.[2]

Quantitative Comparison of Structural Features

The following table summarizes the key structural and genetic similarities between the human APJ and AT1 receptors.

| Feature | APJ Receptor (APLNR) | Angiotensin II Type 1 Receptor (AGTR1) | Reference |

| Receptor Class | Class A GPCR (Rhodopsin-like) | Class A GPCR (Rhodopsin-like) | [2] |

| Amino Acid Length | 380 | 359 | [3] |

| Transmembrane Homology | ~54% identity with AT1 receptor | ~54% identity with APJ receptor | [3] |

| Overall Homology | 40-50% identity with AT1 receptor | 40-50% identity with APJ receptor | [4][5] |

| PDB ID (example) | 5VBL | 4ZUD (inactive), 6DO1 (active) | [6] |

| Endogenous Ligand | Apelin, Elabela/Toddler | Angiotensin II | [1][2] |

Signaling Pathways

While structurally similar, the APJ and AT1 receptors typically couple to different primary G-protein subtypes, leading to distinct and often opposing downstream signaling cascades. However, both pathways converge on the activation of the MAPK/ERK cascade. Furthermore, both receptors are capable of signaling through β-arrestin-dependent pathways.

APJ Receptor Signaling

The APJ receptor primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Activation of the APJ receptor also stimulates the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the extracellular signal-regulated kinase (ERK) pathway, promoting cell survival and proliferation.[7][9] There is also evidence for APJ coupling to Gα13.[10]

Figure 1: APJ Receptor Signaling Pathway.

AT1 Receptor Signaling

The AT1 receptor is known for its pleiotropic signaling, coupling to multiple G-protein families including Gαq/11, Gαi/o, and Gα12/13.[11][12] The canonical pathway involves Gαq/11 activation, which stimulates phospholipase C (PLC) leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[11][12] Like the APJ receptor, the AT1 receptor also activates the MAPK/ERK pathway and signals through β-arrestin.[11][13]

Figure 2: AT1 Receptor Canonical Signaling Pathway.

Experimental Protocols

Investigating the structural and functional similarities and differences between the APJ and AT1 receptors requires a suite of biophysical and cell-based assays. Detailed below are protocols for key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor (Kd) and the density of receptors in a given preparation (Bmax).[14]

Objective: To determine the binding characteristics of ligands to APJ or AT1 receptors.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [¹²⁵I]-Apelin-13 for APJ, [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II for AT1).[15]

-

Unlabeled competing ligand.

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[16]

-

Wash buffer (ice-cold PBS).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[16]

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[16] Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed pellet in binding buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, combine:

-

Receptor membranes (e.g., 10-50 µg protein).

-

Radioligand at a fixed concentration (for competition assays) or varying concentrations (for saturation assays).

-

Varying concentrations of unlabeled competitor (for competition assays) or buffer/non-specific ligand (for saturation assays).

-

Binding buffer to a final volume of 250 µL.[16]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).[16][17]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[16][18]

-

Counting: Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Assay: Plot specific binding (total minus non-specific) against radioligand concentration. Fit the data using non-linear regression to determine Bmax and Kd.[14]

-

Competition Assay: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[16]

-

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to study protein-protein interactions in live cells, such as the formation of receptor homodimers or heterodimers (e.g., APJ-AT1).[2][8][19][20]

Objective: To detect and quantify receptor dimerization in living cells.

Materials:

-

Mammalian cells (e.g., HEK293).

-

Expression plasmids for receptors tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection reagent.

-

Luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Microplate reader capable of dual-channel luminescence detection.

Protocol:

-

Cell Culture and Transfection: Seed cells in a white, clear-bottom 96-well plate. Co-transfect the cells with a constant amount of the donor-tagged receptor plasmid and increasing amounts of the acceptor-tagged receptor plasmid.[20]

-

Cell Incubation: Culture the transfected cells for 24-48 hours to allow for protein expression.

-

Assay:

-

Wash the cells with PBS.

-

Add the luciferase substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~485 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).[20]

-

-

Data Analysis:

-

Calculate the BRET ratio: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).[20]

-

Plot the BRET ratio as a function of the acceptor/donor expression ratio (which can be estimated by fluorescence/luminescence measurements).

-

A hyperbolic saturation curve is indicative of a specific interaction (dimerization), while a linear relationship suggests random collisions.[20][21]

-

Figure 4: Experimental Workflow for BRET Assay.

ERK1/2 Phosphorylation Assay

This is a functional cell-based assay to measure a key downstream signaling event common to both APJ and AT1 receptor activation.[22]

Objective: To quantify agonist-induced ERK1/2 phosphorylation.

Materials:

-

Cells expressing the receptor of interest.

-

Serum-free medium.

-

Agonists and antagonists.

-

Ice-cold lysis buffer.

-

Assay kit (e.g., AlphaLISA SureFire Ultra, HTRF, or standard Western blot reagents).[23][24]

Protocol:

-

Cell Seeding and Starvation: Seed cells in a suitable plate (e.g., 96-well). Prior to the assay, starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the cells with varying concentrations of agonist for a specific time (e.g., 5-10 minutes at 37°C).[23] For antagonist testing, pre-incubate with the antagonist before adding the agonist.

-

Cell Lysis: Terminate the stimulation by removing the medium and adding ice-cold lysis buffer.[23]

-

Detection (using a kit like HTRF):

-

Transfer the cell lysate to a new assay plate.

-

Add the detection reagents (e.g., a pair of antibodies, one recognizing total ERK and another phospho-ERK, labeled with a FRET pair).[24][25]

-

Incubate as per the manufacturer's instructions.

-

Read the plate on a compatible reader (e.g., a TR-FRET plate reader).

-

-

Data Analysis:

-

Calculate the ratio of the phospho-ERK signal to the total ERK signal (or normalize to vehicle controls).

-

Plot the normalized response against the log concentration of the agonist to generate a dose-response curve and determine the EC50.

-

Figure 5: Experimental Workflow for ERK1/2 Phosphorylation Assay.

Conclusion

The APJ and AT1 receptors, despite their distinct endogenous ligands and often opposing physiological roles, represent a fascinating case of structural conservation within the GPCR family. Their high degree of sequence homology, particularly in the transmembrane domains, provides a structural basis for potential cross-talk, including heterodimerization, which can modulate their signaling outputs. For researchers and drug development professionals, understanding these structural similarities and functional differences is paramount. The ability to selectively target one receptor over the other, or to modulate the activity of the heterodimeric complex, holds significant therapeutic potential for a range of cardiovascular and metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for dissecting the pharmacology and signaling of these two critical receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactome | Apelin receptor binds to apelin [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization | PLOS One [journals.plos.org]

- 21. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]

- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ERK1/2 Phosphorylation Assay (p-ERK) [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

tissue distribution of APJ receptor expression

An In-depth Technical Guide to the Tissue Distribution of APJ Receptor Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Apelin Receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system implicated in a wide array of physiological and pathophysiological processes.[1] This system, often referred to as the apelinergic system, plays significant roles in cardiovascular regulation, angiogenesis, fluid homeostasis, and energy metabolism.[1][2][3] Given its therapeutic potential for conditions ranging from heart failure to metabolic disorders, a thorough understanding of the APJ receptor's tissue distribution and cellular localization is paramount for targeted drug development. This document provides a comprehensive overview of APJ receptor expression across various tissues, details the experimental methodologies used for its characterization, and outlines its primary signaling pathways.

Tissue and Cellular Distribution of APJ Receptor

The APJ receptor is widely expressed throughout the human body, with notable concentrations in the cardiovascular system, central nervous system (CNS), and various peripheral organs.[1][2] Expression levels and specific cellular localization can vary significantly between tissues and species.

Cardiovascular System

The cardiovascular system exhibits prominent APJ receptor expression. Radioligand binding and immunocytochemistry have confirmed the presence of APJ receptors in the heart and large conduit vessels in both rats and humans.[4] Within the heart, APJ is localized to cardiomyocytes. In the vasculature, it is found in both vascular smooth muscle cells and endothelial cells.[4] This distribution underscores the system's role in regulating vascular tone, blood pressure, and cardiac contractility.[3][5]

Central Nervous System (CNS)

In the CNS, APJ receptor mRNA has a distinct distribution. In rats, it is notably expressed in the hypothalamus, specifically in the supraoptic nucleus and the paraventricular nucleus, suggesting a role in neuroendocrine functions and the regulation of the stress axis.[6][7] Expression has also been observed in neurons and within the meninges surrounding the brain.[6][8]

Other Peripheral Tissues

Quantitative RT-PCR and Northern blot analyses in rats have revealed high levels of APJ mRNA in the lung, with significant expression also detected in the kidney, skeletal muscle, liver, and ovary (corpora lutea).[6][9][10] In humans, immunohistochemical studies have shown APJ expression in the epithelial cells of breast ducts and lobules.[11]

Quantitative Expression Data

The following tables summarize the relative expression of APJ receptor mRNA and protein in various tissues as reported in the scientific literature. It is important to note that expression levels can be influenced by the detection method, species, and physiological state.

Table 1: APJ Receptor mRNA Expression

| Tissue | Species | Method | Relative Expression Level | Reference |

| Lung | Rat | Northern Blot / RT-PCR | High | [6][10] |

| Heart | Rat | Northern Blot | Moderate | [6] |

| Kidney | Rat | Northern Blot / In Situ Hybridization | Moderate (esp. glomeruli) | [6] |

| Brain | Rat | Northern Blot | Moderate | [6] |

| Skeletal Muscle | Rat | Northern Blot | Moderate | [6] |

| Liver | Rat | Northern Blot | Low | [6] |

| Ovary | Rat | In Situ Hybridization | High (corpora lutea) | [6] |

| Spinal Cord | Rat | RT-PCR | Detected | [8] |

| Cerebral Arteries | Rat | RT-qPCR | Detected | [12] |

Table 2: APJ Receptor Protein Expression

| Tissue/Cell Type | Species | Method | Localization / Relative Level | Reference |

| Heart (Cardiomyocytes) | Human, Rat | Immunohistochemistry | Detected | [4] |

| Vasculature (Endothelial Cells) | Human | Immunohistochemistry | Detected | [4] |

| Vasculature (Smooth Muscle) | Human, Rat | Immunohistochemistry | Detected | [4][12] |

| Lung | Rat | Western Blot | High | [12] |

| Cerebral Arteries | Rat | Western Blot | Detected | [12] |

| Brain (Neurons) | Rat | Immunohistochemistry | Detected | [8] |

| Spinal Cord | Rat | Immunohistochemistry | Detected (co-localized with GFAP) | [8] |

| Breast (Epithelial Cells) | Human | Immunohistochemistry | Detected | [11] |

APJ Receptor Signaling Pathways

Upon binding of its ligand, apelin, the APJ receptor activates several intracellular signaling cascades, primarily through coupling to Gαi and Gαq proteins.[13] These pathways mediate the diverse physiological effects of the apelinergic system.

-

Gαi-Mediated Pathway : Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] This pathway also stimulates the Phosphoinositide 3-Kinase (PI3K)/Akt and the Protein Kinase C (PKC)/Extracellular signal-Regulated Kinase (ERK) 1/2 pathways, which are crucial for cell survival, proliferation, and angiogenesis.[3][13]

-

Gαq-Mediated Pathway : Coupling to Gαq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates PKC, while IP3 triggers the release of calcium from intracellular stores.

-

Endothelial-Specific Pathways : In endothelial cells, APJ activation stimulates endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway, leading to the production of nitric oxide (NO), a potent vasodilator.[3]

-

β-Arrestin Pathway : Like many GPCRs, the APJ receptor can also signal through a G protein-independent pathway involving β-arrestins, which are involved in receptor desensitization, internalization, and activation of distinct signaling cascades.[13]

Caption: APJ Receptor Signaling Pathways.

Experimental Protocols & Workflows

Accurate characterization of APJ receptor distribution relies on a combination of molecular biology and histology techniques. Below are summarized protocols for the key methodologies.

Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression

RT-qPCR is a sensitive method used to quantify mRNA levels in tissue samples.[14][15]

Protocol Steps:

-

RNA Isolation: Total RNA is extracted from homogenized tissue samples using a suitable method, such as TRIzol reagent-based extraction.[16] The quality and quantity of the isolated RNA are assessed via spectrophotometry and gel electrophoresis.

-

Reverse Transcription (RT): The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17] This reaction can be primed using oligo(dT) primers, random hexamers, or gene-specific primers.

-

Real-Time PCR (qPCR): The cDNA is used as a template for PCR amplification. The reaction includes specific primers for the APJ receptor gene and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that allows for real-time monitoring of the amplification process.[16]

-

Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA, is determined for each sample. APJ receptor mRNA levels are typically normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, β-actin) to correct for variations in RNA input and RT efficiency. Relative quantification is often calculated using the ΔΔCt method.[18]

Caption: Workflow for RT-qPCR analysis of APJ mRNA.

Western Blotting for Protein Expression

Western blotting allows for the detection and semi-quantitative analysis of APJ receptor protein in tissue lysates.[19]

Protocol Steps:

-

Protein Extraction: Tissue samples are homogenized in a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to solubilize proteins and prevent their degradation.[20] For membrane proteins like APJ, specific protocols may be required to ensure efficient extraction.[21][22] The total protein concentration is determined using an assay like the Bradford assay.

-

SDS-PAGE: Protein lysates are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody: The membrane is incubated with a primary antibody specific to the APJ receptor.

-

Secondary Antibody: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

-

-

Detection: A chemiluminescent or fluorescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce a signal. The signal is captured using an imaging system. The intensity of the band corresponding to the APJ receptor provides an indication of its relative abundance. A loading control protein (e.g., β-actin, GAPDH) is used for normalization.[23]

Caption: Workflow for Western Blot analysis of APJ protein.

Immunohistochemistry (IHC) for Protein Localization

IHC is used to visualize the specific location of the APJ receptor within the cellular and tissue architecture.[4]

Protocol Steps:

-

Tissue Preparation: Tissues are fixed (e.g., in 10% formalin) and embedded in paraffin (B1166041).[24] The paraffin blocks are then sectioned into thin slices and mounted on microscope slides.

-

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol washes.

-

Antigen Retrieval: This step is often necessary to unmask the antigenic epitopes that may have been cross-linked during fixation. This is typically achieved by heating the slides in a specific buffer (e.g., sodium citrate (B86180) buffer).[24]

-

Immunostaining:

-

Blocking: Sections are treated with a blocking serum to prevent non-specific antibody binding.

-

Primary Antibody: The slides are incubated with a primary antibody specific for the APJ receptor.

-

Secondary Antibody: A biotinylated or enzyme-labeled secondary antibody that binds to the primary antibody is applied.

-

Detection: If a biotinylated secondary antibody is used, an avidin-biotin complex (ABC) method with an enzyme like HRP is often employed. A chromogenic substrate (e.g., DAB) is then added, which produces a colored precipitate at the site of the antigen.

-

-

Counterstaining and Visualization: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip. The slides are then examined under a microscope to determine the cellular and subcellular localization of the APJ receptor.[24]

Caption: Workflow for Immunohistochemical localization of APJ.

Conclusion

The APJ receptor is broadly distributed, with particularly high expression in the lungs and cardiovascular system, where it is localized to key cell types including cardiomyocytes, endothelial cells, and smooth muscle cells. Its presence in the CNS, kidneys, and other tissues highlights its pleiotropic physiological roles. The continued application of quantitative and localization-based experimental techniques is essential for fully elucidating the function of the apelinergic system in health and disease, paving the way for the development of novel and targeted therapeutics.

References

- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 3. cusabio.com [cusabio.com]

- 4. Immunocytochemical localisation of the apelin receptor, APJ, to human cardiomyocytes, vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of apelin, the ligand for the APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of mRNA encoding B78/apj, the rat homologue of the human APJ receptor, and its endogenous ligand apelin in brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. APJ receptor mRNA expression in the rat hypothalamic paraventricular nucleus: regulation by stress and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and immunohistochemical characterization of the APJ receptor and its endogenous ligand apelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular properties of apelin: tissue distribution and receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular and functional characteristics of APJ. Tissue distribution of mRNA and interaction with the endogenous ligand apelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]